3-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]-1H-indole
Description
Properties
IUPAC Name |
1H-indol-3-yl-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c20-15(12-7-16-13-4-2-1-3-11(12)13)19-6-5-10(9-19)21-14-8-17-22-18-14/h1-4,7-8,10,16H,5-6,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMZQZVSVXRNSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NSN=C2)C(=O)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as (3-((1,2,5-thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(1H-indol-3-yl)methanone, is a derivative of indole and thiadiazole. Indole derivatives have been found to bind with high affinity to multiple receptors, and thiadiazole derivatives have diverse biological activities. .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. Thiadiazole derivatives also exhibit a range of biological activities. The compound likely interacts with its targets, leading to changes in cellular processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole and thiadiazole derivatives, it can be inferred that the compound may affect multiple biochemical pathways.
Result of Action
Given the range of biological activities associated with indole and thiadiazole derivatives, the compound likely has multiple effects at the molecular and cellular levels.
Biological Activity
The compound 3-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]-1H-indole is a novel indole derivative that has garnered attention for its potential biological activities. This article aims to summarize its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of an indole core linked to a pyrrolidine moiety and a thiadiazole group. Its structural formula can be represented as follows:
Where , , , , and denote the number of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms respectively. The specific arrangement of these functional groups contributes to its unique biological activity.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of indole compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A notable study reported the minimal inhibitory concentration (MIC) values for related compounds against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with MIC values ranging from 15.63 to 250 μg/mL .
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| Example A | Staphylococcus aureus | 31.25 |
| Example B | Bacillus subtilis | 15.63 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have indicated that certain indole derivatives can inhibit cell proliferation in various cancer cell lines. For example, a related compound demonstrated moderate cytotoxicity against HT-29 (colorectal cancer) and TK-10 (renal cancer) cell lines .
Mechanism of Action:
The proposed mechanism involves the induction of apoptosis through mitochondrial pathways, which was evidenced by changes in mitochondrial membrane potential and increased reactive oxygen species (ROS) production in treated cells.
Case Studies
- Case Study on Anticancer Efficacy : A study investigated the effects of a closely related indole derivative on cancer cell lines. The results showed a significant reduction in cell viability at concentrations of 10 μM after 48 hours of treatment.
- Antimicrobial Efficacy Study : Another research focused on synthesizing various thiadiazole-containing indoles and evaluating their antimicrobial activities against Escherichia coli and Pseudomonas aeruginosa, yielding promising results with some compounds achieving MIC values below 100 μg/mL.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the indole or thiadiazole rings can enhance potency or selectivity towards certain biological targets.
Key Findings:
- Substituents on the thiadiazole ring significantly influence antimicrobial activity.
- The presence of electron-withdrawing groups enhances anticancer efficacy by facilitating interactions with cellular targets.
Comparison with Similar Compounds
Structural Analogues from Indole Carboxamide Derivatives ()
Several indole-3-carboxamide derivatives share structural motifs with the target compound. Key examples include:
Key Observations :
- Thiadiazole vs.
- Adamantyl vs.
Pyrrolidine-Linked Indole Derivatives ()
Compounds like 3-(5-fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione (1a) feature a pyrrolidine dione fused to indole. Unlike the target compound:
- The pyrrolidine ring is fully oxidized (dione), increasing electrophilicity and reactivity.
- Lacks the thiadiazole-oxy substituent, reducing heteroatom diversity .
Implications : The pyrrolidine-1-carbonyl group in the target compound may offer better stability compared to dione derivatives, which are prone to nucleophilic attack.
Bioisosteric Replacements ()
The replacement of 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole with pyrrolo[2,3-b]pyridine highlights the role of heterocyclic bioisosteres. Similarly, the thiadiazole group in the target compound could act as a bioisostere for:
- Tetrahydropyridine : The thiadiazole’s sulfur and nitrogen atoms mimic the electronic profile of pyridine but with altered steric and solubility properties .
- Thiazole or Oxadiazole : These groups are common in drug design for modulating receptor affinity; thiadiazole may offer unique σ-hole interactions via sulfur.
Physicochemical and Pharmacokinetic Considerations
While explicit data are unavailable in the evidence, inferences can be drawn:
- LogP : The thiadiazole group likely reduces logP compared to fluoropentyl or adamantyl derivatives, improving aqueous solubility.
- Metabolic Stability : The thiadiazole ring may resist oxidative metabolism better than alkyl chains (e.g., fluoropentyl in 975F-PY-PICA) but could be susceptible to enzymatic cleavage of the S–N bond.
Research Implications and Gaps
- Synthetic Routes : and suggest multi-component reactions or maleimide-based cyclization could be adapted for synthesizing the target compound .
- Optimization Opportunities : Hybridizing the thiadiazole-pyrrolidine motif with adamantyl or fluorinated chains (as in STS-135) may balance lipophilicity and target engagement.
Q & A
Q. Example Table: Bioactivity Variations in Analogous Compounds
| Substituent Variation | Observed Bioactivity | Study Reference |
|---|---|---|
| 1,2,5-Thiadiazole moiety | DPP-4 inhibition (Ki = 5 nM) | |
| 1,2,4-Oxadiazole moiety | Anticancer (IC50 = 10 µM) |
Advanced: What computational methods predict the compound's interaction with biological targets?
Methodological Answer:
Molecular docking :
- Use AutoDock Vina or Schrödinger Glide to dock the compound into target pockets (e.g., DPP-4 PDB: 4A5S). Focus on hydrogen bonding with thiadiazole and hydrophobic interactions with pyrrolidine.
Molecular Dynamics (MD) simulations :
- Run 100-ns simulations (GROMACS) to assess binding stability and ligand-receptor conformational changes.
Validation :
- Compare computational predictions with experimental data (e.g., SPR binding kinetics or enzyme inhibition assays) .
Advanced: What strategies mitigate degradation during long-term stability studies?
Methodological Answer:
Degradation pathway analysis :
- Use LC-MS to identify hydrolysis products (e.g., cleavage of the pyrrolidine-thiadiazole ether bond).
Formulation optimization :
- Test lyophilization vs. storage in anhydrous DMSO at –80°C to prevent moisture-induced degradation.
Stabilizing additives :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
